Strychnine hydrochloride

Catalog No.
S544016
CAS No.
1421-86-9
M.F
C21H23ClN2O2
M. Wt
370.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strychnine hydrochloride

CAS Number

1421-86-9

Product Name

Strychnine hydrochloride

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

InChI

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20-,21+;/m0./s1

InChI Key

VLXYTKMPCOQKEM-ZEYGOCRCSA-N

SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl

Solubility

Soluble in DMSO

Synonyms

Strychnine Hydrochloride; Strychnine HCl;

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl

Description

The exact mass of the compound Strychnine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of organoammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Neuromuscular Junction Studies

    Strychnine hydrochloride blocks the inhibitory effect of glycine at the glycine receptor in the spinal cord. This results in a state of hyperexcitability, causing exaggerated reflexes and muscle contractions. Researchers can use this effect to study the physiology of the neuromuscular junction, the connection between nerves and muscles []. By observing the response of muscles to strychnine, scientists can gain insights into nerve transmission and muscle function.

  • Mapping Neural Circuits

    The hyperexcitability caused by strychnine can be used to map neural circuits. By applying strychnine to specific areas of the nervous system, researchers can observe the resulting activation patterns in other regions. This helps to trace the pathways of nerve signals and understand how different brain regions communicate [].

  • Understanding Neurotransmitter Function

    Strychnine's interaction with the glycine receptor sheds light on the role of glycine in the nervous system. By studying how strychnine alters neuronal activity, researchers can learn more about the function of inhibitory neurotransmission and its impact on neural circuits [].

Strychnine hydrochloride is a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica and related species. It appears as colorless, transparent crystals or a white crystalline powder and is odorless with a distinctly bitter taste. The compound's molecular formula is C21H22N2O2HClC_{21}H_{22}N_{2}O_{2}\cdot HCl, with a molar mass of approximately 370.9 g/mol . Strychnine hydrochloride acts primarily as a neurotoxin, exerting its effects by antagonizing glycine receptors in the central nervous system, leading to severe muscle spasms and potentially fatal outcomes upon exposure .

Strychnine hydrochloride acts as a potent neurotoxin by blocking glycine receptors in the spinal cord []. Glycine is an inhibitory neurotransmitter, and its blockade by strychnine leads to uncontrolled muscle excitation. This results in severe muscle spasms, convulsions, and ultimately, respiratory failure and death [, ].

Strychnine hydrochloride is an extremely dangerous substance.

  • Toxicity: Ingestion of even small amounts (around 30mg) can be fatal []. Symptoms of strychnine poisoning include muscle stiffness, twitching, violent convulsions, and respiratory paralysis []. There is no specific antidote, and treatment focuses on managing the convulsions and supporting respiration [].
  • Flammability: Non-flammable [].
  • Reactivity: Can react with strong oxidizing agents [].
, particularly in the presence of acids or bases. It decomposes when heated, releasing toxic fumes such as nitrogen oxides . In acidic conditions, strychnine can form colored complexes; for instance, a dilute solution in sulfuric acid reacts with potassium dichromate to yield a reddish-violet to bluish-purple color . Additionally, it can react with strong oxidizers, producing hazardous byproducts .

The primary biological activity of strychnine hydrochloride is its role as an antagonist of glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord. By blocking these receptors, strychnine leads to unopposed excitatory neurotransmission, resulting in symptoms such as muscle spasms, stiffness, and heightened reflexes. These effects can escalate to seizures and respiratory failure within minutes of exposure . The compound is also noted for its potential to enhance motor activity due to its action on acetylcholine receptors .

Strychnine hydrochloride can be synthesized through several methods:

  • Biosynthesis: The natural biosynthesis involves the condensation of tryptamine and secologanin catalyzed by strictosidine synthase, followed by several enzymatic transformations leading to strychnine .
  • Chemical Synthesis: Historically, synthetic routes have been explored due to the complexity of strychnine's structure. Notable chemists like Robert Burns Woodward have contributed to its synthetic pathways, which involve multiple steps including ring closures and functional group transformations .
  • Laboratory Synthesis: In laboratory settings, strychnine can be synthesized from simpler precursors via multi-step organic synthesis techniques that require careful control of reaction conditions due to its toxicity .

Strychnine hydrochloride has limited applications due to its high toxicity:

  • Pest Control: It has been historically used as an avicide for controlling rodent populations.
  • Pharmacological Research: Strychnine serves as a tool in neuroscience research for studying synaptic transmission and receptor function due to its specific antagonistic effects on glycine receptors.
  • Toxicology Studies: Its potent effects make it valuable in toxicology studies aimed at understanding poisoning mechanisms and antidote development .

Interaction studies involving strychnine hydrochloride focus on its binding affinity to various neurotransmitter receptors. Research indicates that strychnine competes with glycine for binding sites on glycine receptors, effectively blocking inhibitory signals in the central nervous system. This interaction leads to increased neuronal excitability and muscle spasms . Additionally, studies have shown that strychnine may interact with other neurotransmitter systems, such as acetylcholine pathways, further complicating its pharmacological profile .

Several compounds share structural or functional similarities with strychnine hydrochloride:

Compound NameStructure TypeBiological ActivityUnique Features
BrucineAlkaloidSimilar antagonist activity at glycine receptorsLess toxic than strychnine
Corynanthe alkaloidsAlkaloidVarious effects on neurotransmitter systemsDiverse structures with varying biological effects
Quinoline derivativesHeterocyclic compoundsPotential neuroactive propertiesDifferent mechanism of action

Strychnine is unique due to its specific action on glycine receptors and its rapid onset of toxicity upon exposure. In contrast, brucine offers similar receptor interactions but with significantly lower toxicity levels .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9651U398A9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (97.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1421-86-9

Wikipedia

Strychnine hydrochloride

Dates

Modify: 2023-08-15
1: Singh K, Blümich B. Desktop NMR for structure elucidation and identification of strychnine adulteration. Analyst. 2017 May 2;142(9):1459-1470. doi: 10.1039/c7an00020k. PubMed PMID: 28345710.
2: Côté É, Rousseau JP, Fournier S, Kinkead R. Control of breathing in in vitro brain stem preparation from goldfish (Carassius auratus; Linnaeus). Physiol Biochem Zool. 2014 May-Jun;87(3):464-74. doi: 10.1086/675939. Epub 2014 Apr 14. PubMed PMID: 24769710.
3: Degtyarenko AM, Kaufman MP. Bicuculline and strychnine suppress the mesencephalic locomotor region-induced inhibition of group III muscle afferent input to the dorsal horn. Neuroscience. 2003;118(3):779-88. PubMed PMID: 12710985.
4: Isobe S, Amano H. [A case of a mispreparation of medicine on Yokohama and the separation of drug dispensaries from the medical practice]. Yakushigaku Zasshi. 2002;37(1):47-52. Japanese. PubMed PMID: 12412596.
5: Weber M, Richardson R. Centrally administered corticotropin-releasing hormone and peripheral injections of strychnine hydrochloride potentiate the acoustic startle response in preweanling rats. Behav Neurosci. 2001 Dec;115(6):1273-82. PubMed PMID: 11770058.
6: Baker RE, Ballantyne D, Bingmann D, Jones D, Widman G. Rhythm generation in organotypic medullary cultures of newborn rats. Int J Dev Neurosci. 1995 Dec;13(8):799-809. PubMed PMID: 8770653.
7: Stuart GJ, Redman SJ. The role of GABAA and GABAB receptors in presynaptic inhibition of Ia EPSPs in cat spinal motoneurones. J Physiol. 1992 Feb;447:675-92. PubMed PMID: 1317438; PubMed Central PMCID: PMC1176057.
8: Chitravanshi VC, Agarwal SK, Calaresu FR. Microinjection of glycine into the nucleus ambiguus elicits tachycardia in spinal rats. Brain Res. 1991 Dec 6;566(1-2):290-4. PubMed PMID: 1687662.
9: Ghosh R, Roychowdhury P, Chattopadhyay D, Iitaka Y. Structure of strychnine hydrochloride sesquihydrate. Acta Crystallogr C. 1989 Nov 15;45 ( Pt 11):1794-7. PubMed PMID: 2610965.
10: Wang QA, Li P. A GABAergic mechanism in the inhibition of cardiac vagal reflexes. Brain Res. 1988 Aug 9;457(2):367-70. PubMed PMID: 3219562.
11: Kerwin RW, Pycock CJ. Role of taurine as a possible transmitter in the thermoregulatory pathways of the rat. J Pharm Pharmacol. 1979 Jul;31(7):466-70. PubMed PMID: 38317.
12: Kamel SH, Ahlamy AA. The pathology of strychnine hydrochloride poisoning in dogs. Zentralbl Veterinarmed A. 1969 Aug;16(6):542-8. PubMed PMID: 4981821.
13: Kamel SH, Afifi AA. Estimation of toxic doses of strychnine hydrochloride in rats and dogs. Zentralbl Veterinarmed A. 1969 Jul;16(5):465-70. PubMed PMID: 4979295.
14: Devanandan MS, Eccles RM, Stenhouse D. Presynaptic inhibition evoked by muscle contraction. J Physiol. 1966 Jul;185(2):471-85. PubMed PMID: 16992233; PubMed Central PMCID: PMC1395816.

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